3,4,5,6-Tetrachloro-N-dodecylphthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,6-Tetrachloro-N-dodecylphthalimide is a synthetic organic compound that belongs to the class of isoindole derivatives These compounds are known for their diverse chemical properties and potential applications in various fields such as materials science, pharmaceuticals, and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrachloro-N-dodecylphthalimide typically involves the chlorination of isoindole derivatives followed by the introduction of a dodecyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient chlorination and alkylation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrachloro-N-dodecylphthalimide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the isoindole ring.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-1,3-dione derivatives with additional oxygen-containing functional groups, while reduction may produce partially dechlorinated compounds.
Scientific Research Applications
Chemistry
In chemistry, 3,4,5,6-Tetrachloro-N-dodecylphthalimide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
The compound may have potential applications in biology and medicine, particularly in the development of new drugs or therapeutic agents. Its ability to interact with biological molecules could be harnessed for targeted drug delivery or as a diagnostic tool.
Industry
In industry, this compound could be used in the formulation of specialty chemicals, coatings, or polymers. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3,4,5,6-Tetrachloro-N-dodecylphthalimide exerts its effects depends on its interaction with molecular targets. The presence of chlorine atoms and a long alkyl chain may allow it to interact with cell membranes or proteins, potentially disrupting normal cellular functions. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-octyl-
- 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl-
Uniqueness
Compared to similar compounds, 3,4,5,6-Tetrachloro-N-dodecylphthalimide has a longer alkyl chain, which may enhance its hydrophobicity and influence its reactivity and interactions with other molecules. This unique feature could make it more suitable for specific applications in materials science and pharmaceuticals.
Properties
CAS No. |
1571-20-6 |
---|---|
Molecular Formula |
C20H25Cl4NO2 |
Molecular Weight |
453.2 g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-2-dodecylisoindole-1,3-dione |
InChI |
InChI=1S/C20H25Cl4NO2/c1-2-3-4-5-6-7-8-9-10-11-12-25-19(26)13-14(20(25)27)16(22)18(24)17(23)15(13)21/h2-12H2,1H3 |
InChI Key |
PVGSRFBCZFJQFT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
1571-20-6 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.